molecular formula C23H19N3O B11709194 N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline

N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline

Cat. No.: B11709194
M. Wt: 353.4 g/mol
InChI Key: WFRLBCZRESHEIY-UHFFFAOYSA-N
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Description

(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-N-(4-METHOXYPHENYL)METHANIMINE is a synthetic organic compound that belongs to the class of imines It features a pyrazole ring substituted with phenyl groups and a methoxyphenyl group attached to the imine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-N-(4-METHOXYPHENYL)METHANIMINE typically involves the condensation of an aldehyde or ketone with an amine. One common method is the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 4-methoxyaniline under acidic or basic conditions to form the imine linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-N-(4-METHOXYPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Oxime or nitrile derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-N-(4-METHOXYPHENYL)METHANIMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity that could be harnessed for therapeutic purposes. For example, it could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industry, (E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-N-(4-METHOXYPHENYL)METHANIMINE could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-N-(4-METHOXYPHENYL)METHANIMINE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenylmethanimine
  • (E)-1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-(4-chlorophenyl)methanimine

Uniqueness

(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-N-(4-METHOXYPHENYL)METHANIMINE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to similar compounds without the methoxy group.

Properties

Molecular Formula

C23H19N3O

Molecular Weight

353.4 g/mol

IUPAC Name

1-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)methanimine

InChI

InChI=1S/C23H19N3O/c1-27-22-14-12-20(13-15-22)24-16-19-17-26(21-10-6-3-7-11-21)25-23(19)18-8-4-2-5-9-18/h2-17H,1H3

InChI Key

WFRLBCZRESHEIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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